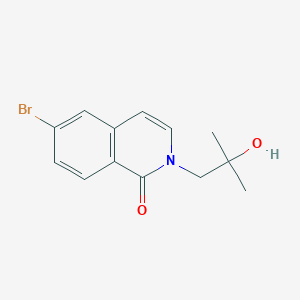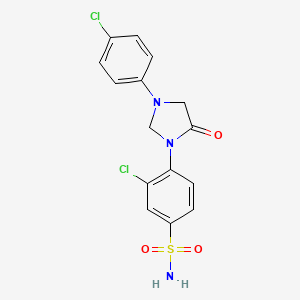![molecular formula C25H34F2N4OSi B8713051 5H-Cyclohepta[b]pyridine, 5-azido-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-, (5S,6S,9R)-](/img/structure/B8713051.png)
5H-Cyclohepta[b]pyridine, 5-azido-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-, (5S,6S,9R)-
Descripción general
Descripción
5H-Cyclohepta[b]pyridine, 5-azido-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-, (5S,6S,9R)- is a complex organic compound with a unique structure that includes an azido group, difluorophenyl group, and triisopropylsilyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Cyclohepta[b]pyridine, 5-azido-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-, (5S,6S,9R)- typically involves multiple steps:
Formation of the cyclohepta[b]pyridine core: This can be achieved through a series of cyclization reactions starting from appropriate precursors.
Introduction of the azido group: The azido group can be introduced via nucleophilic substitution reactions using sodium azide or other azide sources.
Attachment of the difluorophenyl group: This step often involves palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Incorporation of the triisopropylsilyloxy group: This can be done through silylation reactions using reagents like triisopropylsilyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro or other oxidized derivatives.
Reduction: Reduction of the azido group can yield amines or other reduced products.
Substitution: The difluorophenyl and triisopropylsilyloxy groups can participate in various substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halides, organometallics, and nucleophiles are commonly employed under conditions such as elevated temperatures and the presence of catalysts.
Major Products Formed
Oxidation: Nitro derivatives, oxides.
Reduction: Amines, reduced azides.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Catalysis: It may be used as a ligand or catalyst in various organic reactions.
Biology
Bioconjugation: The azido group allows for click chemistry applications, enabling the attachment of biomolecules.
Drug Development: Potential use in the development of pharmaceuticals due to its unique structural features.
Medicine
Therapeutics: Investigated for potential therapeutic applications, including as an anticancer or antiviral agent.
Diagnostics: May be used in the development of diagnostic tools due to its ability to bind to specific biological targets.
Industry
Materials Science: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 5H-Cyclohepta[b]pyridine, 5-azido-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-, (5S,6S,9R)- depends on its specific application:
Biological Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways.
Chemical Pathways: In organic synthesis, it may act as a nucleophile, electrophile, or catalyst, facilitating various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
5H-Cyclohepta[b]pyridine, 5-azido-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-, (5S,6S,9R)- analogs: Compounds with similar core structures but different substituents.
Other azido compounds: Molecules containing azido groups with different backbones.
Difluorophenyl derivatives: Compounds with difluorophenyl groups attached to various scaffolds.
Uniqueness
Structural Complexity: The combination of azido, difluorophenyl, and triisopropylsilyloxy groups in a single molecule is unique.
Propiedades
Fórmula molecular |
C25H34F2N4OSi |
|---|---|
Peso molecular |
472.6 g/mol |
Nombre IUPAC |
[(5S,6S,9R)-5-azido-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl]oxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C25H34F2N4OSi/c1-15(2)33(16(3)4,17(5)6)32-22-13-12-19(18-9-7-11-21(26)23(18)27)24(30-31-28)20-10-8-14-29-25(20)22/h7-11,14-17,19,22,24H,12-13H2,1-6H3/t19-,22+,24-/m0/s1 |
Clave InChI |
BZSPSYVCLODKAE-KWOQKUFVSA-N |
SMILES isomérico |
CC(C)[Si](C(C)C)(C(C)C)O[C@@H]1CC[C@H]([C@@H](C2=C1N=CC=C2)N=[N+]=[N-])C3=C(C(=CC=C3)F)F |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)OC1CCC(C(C2=C1N=CC=C2)N=[N+]=[N-])C3=C(C(=CC=C3)F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzene, 1-[(chloromethyl)thio]-4-nitro-](/img/structure/B8712984.png)
![Formamide,n-3h-imidazo[4,5-b]pyridin-6-yl-](/img/structure/B8712993.png)







![2-[(4-Amino-butyl)-ethyl-amino]-ethanol](/img/structure/B8713071.png)
![7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-](/img/structure/B8713078.png)

![Ethanone, 1-[4-chloro-2-(difluoromethoxy)phenyl]-](/img/structure/B8713099.png)
